molecular formula C18H19N5O4 B2880235 3-methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

3-methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2880235
M. Wt: 369.4 g/mol
InChI Key: RFDWEAVIAMCXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Methyl-8-morpholino-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family, characterized by a unique structural configuration that includes a morpholino group and a phenylethyl ketone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of cellular pathways.

Molecular Characteristics

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : Approximately 314.34 g/mol
  • Structure : The compound features a purine base with modifications that enhance its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in modulating the Wnt signaling pathway. This pathway is crucial for various physiological processes, including cell proliferation and differentiation. Dysregulation of the Wnt pathway is implicated in several diseases, including cancer.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with key proteins involved in the Wnt signaling cascade, potentially influencing gene expression and cellular responses.

Synthesis

The synthesis of this compound can be achieved through various methods. One notable route involves the reaction of 3-methylxanthine with morpholine and phenylethyl ketone under basic conditions. This method yields the desired compound with high purity and efficacy.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructureUnique Features
3-MethylxanthineC6H6N4O2A simpler purine derivative lacking the morpholino group; used as a bronchodilator.
LinagliptinC25H28N8O5A complex structure used in diabetes treatment; acts as a DPP-IV inhibitor.
CaffeineC8H10N4O2A well-known stimulant; differs by lacking the phenylethyl moiety but shares purine core structure.

The distinct combination of functional groups in this compound confers unique biological activities not observed in these other compounds.

Properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-21-15-14(16(25)20-18(21)26)23(11-13(24)12-5-3-2-4-6-12)17(19-15)22-7-9-27-10-8-22/h2-6H,7-11H2,1H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDWEAVIAMCXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.